molecular formula C36H40Cl2O4 B15368283 4-Cyclopentene-1,3-dione, 2-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-4,5-dichloro- CAS No. 63165-93-5

4-Cyclopentene-1,3-dione, 2-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-4,5-dichloro-

Cat. No.: B15368283
CAS No.: 63165-93-5
M. Wt: 607.6 g/mol
InChI Key: OUEZRHUTIMKPKP-UHFFFAOYSA-N
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Description

The compound 4-Cyclopentene-1,3-dione, 2-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-4,5-dichloro- features a cyclopentene-dione core substituted with a cyclopropane ring bridging two 3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene groups. Additionally, the 4- and 5-positions of the dione are chlorinated. Key structural attributes include:

  • Steric bulk: The tert-butyl (1,1-dimethylethyl) groups introduce significant steric hindrance.
  • Electronic effects: The dichloro substituents and conjugated ketones create electron-withdrawing regions, influencing reactivity.
  • Conjugation: The extended π-system across the cyclohexadienylidene and cyclopropane moieties may enhance stability and optical properties .

Properties

CAS No.

63165-93-5

Molecular Formula

C36H40Cl2O4

Molecular Weight

607.6 g/mol

IUPAC Name

2-[2,3-bis(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclopropylidene]-4,5-dichlorocyclopent-4-ene-1,3-dione

InChI

InChI=1S/C36H40Cl2O4/c1-33(2,3)19-13-17(14-20(29(19)39)34(4,5)6)23-24(25(23)26-31(41)27(37)28(38)32(26)42)18-15-21(35(7,8)9)30(40)22(16-18)36(10,11)12/h13-16H,1-12H3

InChI Key

OUEZRHUTIMKPKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C2=C4C(=O)C(=C(C4=O)Cl)Cl)C=C(C1=O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Compound A : 4-Hydroxy-2,5-bis(4-hydroxyphenyl)cyclopent-4-ene-1,3-dione (CAS: 52591-12-5)
  • Substituents : Hydroxyl groups at the 4-position and 4-hydroxyphenyl groups at 2,5-positions.
  • Molecular weight : ~316.27 g/mol (estimated).
  • Key differences: Polar hydroxyl groups improve solubility in polar solvents (e.g., ethanol, DMSO) compared to the hydrophobic tert-butyl groups in the target compound. Lacks chlorine substituents, reducing electron-withdrawing effects and altering reactivity in nucleophilic substitutions .
Compound B : 4-Cyclopentene-1,3-dione, 4,5-bis(diphenylphosphino)- (CAS: 56641-87-3)
  • Substituents: Diphenylphosphino groups at 4,5-positions.
  • Molecular weight : 464.43 g/mol.
  • Key differences :
    • Phosphine groups enable metal coordination, making it suitable for catalytic applications.
    • The target compound’s dichloro and tert-butyl groups prioritize steric stabilization over catalytic activity .
Compound C : Copolymers of 4-Cyclopentene-1,3-dione and Styrene
  • Structure : Alternating copolymer with styrene.
  • Key differences :
    • The unsubstituted dione in the copolymer allows for facile polymerization, whereas steric bulk in the target compound likely inhibits chain propagation.
    • Dichloro groups in the target compound could introduce flame-retardant properties absent in the styrene copolymer .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C (Copolymer)
Substituents tert-butyl, Cl Hydroxyl, 4-hydroxyphenyl Diphenylphosphino Styrene
Molecular Weight ~700–800 g/mol (estimated) ~316.27 g/mol 464.43 g/mol Variable (polymer)
Solubility Low (nonpolar solvents) High (polar solvents) Moderate (THF, toluene) Insoluble
Reactivity Sterically hindered Nucleophilic sites Metal-coordination Radical polymerization
Applications Material science, optoelectronics Pharmaceuticals Catalysis Polymers, coatings

Research Findings

  • Steric Effects : The tert-butyl groups in the target compound reduce reactivity in Michael additions compared to less hindered analogs like Compound A .
  • Thermal Stability : The conjugated system in the target compound may improve thermal stability over Compound B, which degrades under oxidative conditions .

Q & A

Basic: What synthetic strategies are recommended for synthesizing derivatives of 4-cyclopentene-1,3-dione with bulky substituents like tert-butyl groups?

Methodological Answer:
The synthesis of sterically hindered derivatives requires careful selection of protecting groups and reaction conditions. A hybrid computational-experimental approach is recommended:

  • Step 1 : Use quantum chemical calculations (e.g., DFT) to predict steric and electronic effects of bulky substituents on reaction pathways .
  • Step 2 : Employ iterative experimental optimization, such as Design of Experiments (DoE), to screen catalysts (e.g., Lewis acids) and solvents. For example, fractional factorial designs can minimize trials while assessing variables like temperature, pressure, and stoichiometry .
  • Step 3 : Monitor reaction progress via in situ spectroscopic techniques (e.g., NMR or IR) to detect intermediates and adjust conditions dynamically .

Basic: How can researchers characterize the electronic and steric effects of the dichloro and bis-cyclohexadienylidene substituents in this compound?

Methodological Answer:
A combination of spectroscopic and computational tools is critical:

  • UV-Vis Spectroscopy : Analyze conjugation effects of the cyclohexadienylidene groups to identify π→π* transitions. Compare with computational predictions (TD-DFT) to validate electronic structures .
  • X-ray Crystallography : Resolve steric clashes between tert-butyl groups and the cyclopropane core. Pair with Hirshfeld surface analysis to quantify intermolecular interactions .
  • Electrochemical Methods : Cyclic voltammetry can reveal redox-active behavior of the dichloro substituents, correlating with HOMO/LUMO gaps from DFT .

Advanced: How should researchers address contradictions between experimental reaction yields and computational predictions for this compound’s synthesis?

Methodological Answer:
Discrepancies often arise from neglected solvent effects or kinetic barriers. A systematic approach includes:

  • Revisiting Computational Models : Incorporate explicit solvent models (e.g., COSMO-RS) and transition-state sampling (e.g., NEB method) to refine energy profiles .
  • Experimental Validation : Use high-throughput screening under varied conditions (e.g., solvent polarity, ionic strength) to identify unaccounted variables. Apply machine learning (ML) to correlate outliers with hidden parameters .
  • Feedback Loop : Integrate revised experimental data into computational workflows to iteratively improve predictive accuracy .

Advanced: What statistical methods are optimal for optimizing reaction conditions in complex multi-step syntheses involving this compound?

Methodological Answer:
Advanced DoE frameworks are essential:

  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., catalyst loading, temperature) and outputs (yield, purity). Central Composite Design (CCD) is particularly effective for quadratic effects .
  • Bayesian Optimization : Use probabilistic models to prioritize high-yield conditions with minimal experiments, especially when resources are limited .
  • Contingency Analysis : Predefine failure thresholds (e.g., <50% yield) and allocate backup conditions (e.g., alternative catalysts) to mitigate risks .

Basic: What are the key stability considerations for handling and storing this compound under laboratory conditions?

Methodological Answer:
Stability is influenced by substituent reactivity and environmental factors:

  • Thermal Stability : Perform Differential Scanning Calorimetry (DSC) to identify decomposition temperatures. For tert-butyl-rich systems, degradation often occurs above 150°C .
  • Light Sensitivity : Test photostability under UV/visible light using accelerated aging studies. Chlorinated derivatives may require amber vials or inert-atmosphere storage .
  • Moisture Sensitivity : Use Karl Fischer titration to quantify hygroscopicity. Bulky substituents may reduce water uptake, but dichloro groups can hydrolyze under acidic conditions .

Advanced: How can AI-driven simulations enhance the study of this compound’s reactivity in non-conventional solvents (e.g., ionic liquids)?

Methodological Answer:
AI accelerates solvent selection and mechanistic insights:

  • Molecular Dynamics (MD) Simulations : Train neural networks on solvent-cavity formation energies to predict solvation effects. COMSOL Multiphysics can model diffusion limitations in viscous ionic liquids .
  • Reinforcement Learning (RL) : Optimize solvent-catalyst pairs by rewarding combinations that maximize yield or selectivity in virtual reaction screens .
  • Transfer Learning : Apply pre-trained models from similar cyclopentene-dione systems to reduce data requirements for new solvent classes .

Basic: What spectroscopic techniques are most effective for confirming the cyclopropane core in this compound?

Methodological Answer:

  • ¹H NMR : Look for characteristic coupling patterns (e.g., J = 5–8 Hz) between cyclopropane protons and adjacent substituents .
  • 13C NMR : Identify sp³-hybridized carbons in the cyclopropane ring (δ ~10–20 ppm) and carbonyl groups (δ ~190–210 ppm) .
  • Raman Spectroscopy : Detect strain-induced vibrational modes in the cyclopropane ring (e.g., C-C stretching at 800–1000 cm⁻¹) .

Advanced: How can researchers design scalable reactors for synthesizing this compound while maintaining stereochemical integrity?

Methodological Answer:
Leverage reactor engineering principles:

  • Microreactor Systems : Use continuous-flow setups with precise temperature control to minimize side reactions. CFD simulations can optimize mixing efficiency for viscous intermediates .
  • In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR probes to monitor stereochemistry in real time .
  • Scale-Down Models : Perform kinetic studies in bench-scale reactors (e.g., stirred-tank) to identify mass-transfer limitations before pilot-scale trials .

Basic: What safety protocols are critical when working with the dichloro and tert-butyl substituents in this compound?

Methodological Answer:

  • Ventilation : Use fume hoods rated for halogenated volatiles. Monitor airborne chlorinated byproducts with GC-MS .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and aprons resistant to organic solvents. Tert-butyl groups pose low toxicity but may irritate mucous membranes .
  • Waste Management : Neutralize chlorinated waste with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced: How can machine learning predict novel derivatives of this compound with enhanced photophysical properties?

Methodological Answer:

  • Generative Models : Train VAEs (Variational Autoencoders) on existing cyclopentene-dione datasets to propose structurally novel derivatives with target bandgap energies .
  • Property Prediction : Use graph neural networks (GNNs) to correlate substituent patterns with fluorescence quantum yields or triplet-state lifetimes .
  • Validation Pipeline : Prioritize candidates via docking studies (e.g., with TiO₂ surfaces for photocatalytic applications) before synthesis .

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